molecular formula C27H25N5O2S B2492991 N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1110980-33-0

N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2492991
CAS No.: 1110980-33-0
M. Wt: 483.59
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Description

N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a novel synthetic compound designed for advanced pharmacological research, primarily focusing on kinase inhibition and signal transduction pathways. The core [1,2,4]triazolo[4,3-a]quinazoline structure is a recognized privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various kinases. Compounds featuring this heterocyclic system have demonstrated potent inhibitory activity against a range of therapeutic targets, including receptor tyrosine kinases and phosphodiesterases . The specific molecular architecture of this agent, incorporating a phenethyl group at the 4-position and a thioacetamide-linked 2-ethylphenyl moiety, suggests its potential as a targeted inhibitor for probing disease mechanisms in oncology and inflammatory disorders. Researchers can utilize this compound to investigate aberrant cellular proliferation and survival signaling, particularly in pathways mediated by JAK/STAT or ALK, where similar triazoloquinazoline derivatives have shown efficacy. The design leverages molecular hybridization, a strategy that combines pharmacophoric elements from different bioactive scaffolds to enhance potency and selectivity . This makes it a valuable chemical probe for elucidating novel mechanisms of action, conducting structure-activity relationship (SAR) studies, and screening for new therapeutic interventions in high-throughput assay systems.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-2-20-12-6-8-14-22(20)28-24(33)18-35-27-30-29-26-31(17-16-19-10-4-3-5-11-19)25(34)21-13-7-9-15-23(21)32(26)27/h3-15H,2,16-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPYBQDZENLORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide, with the CAS number 1110980-33-0, is a complex organic compound characterized by its diverse functional groups including an amide, a triazole, a quinazolinone, and a thioether. This intricate structure suggests potential for various biological activities, making it a subject of interest in pharmacological research.

PropertyValue
Molecular FormulaC27H25N5O2S
Molecular Weight483.59 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities. Notably:

  • Antihistaminic Activity : Derivatives of triazoloquinazoline have shown efficacy as H1-antihistamines. These compounds can prevent bronchospasm induced by histamine without causing sedation, positioning them as potential candidates for antihistamine development .
  • Anticancer Potential : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes. This action may lead to apoptosis in rapidly dividing cells, indicating potential applications in cancer therapeutics .
  • Antimicrobial Properties : Some derivatives within this chemical family exhibit antimicrobial activity, suggesting that this compound may also have applications in combating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Antihistaminic Efficacy

A study evaluated the antihistaminic properties of triazoloquinazoline derivatives. The results indicated that certain compounds could effectively inhibit histamine-induced bronchospasm in animal models without inducing sedation .

Study 2: DNA Interaction and Anticancer Activity

In vitro studies demonstrated that similar compounds could bind to DNA and inhibit cell proliferation in cancer cell lines. The mechanism involved intercalation into the DNA helix, which disrupted normal cellular processes and induced apoptosis .

Study 3: Antimicrobial Testing

Research on antimicrobial activity showed that compounds with structural similarities to N-(2-ethylphenyl)-2-thioacetamide exhibited significant inhibition against various bacterial strains. This highlights the potential for developing new antimicrobial agents from this chemical scaffold .

Comparison with Similar Compounds

Triazine vs. Triazoloquinazolinone Derivatives

  • N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: Structure: Triazine core instead of triazoloquinazolinone. Activity: Anti-inflammatory (COX-2 inhibition). Differentiator: Reduced DNA-binding capacity due to planar triazine vs. fused triazoloquinazolinone .

Thiazole- and Oxadiazole-Containing Analogues

  • N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Structure: Oxadiazole replaces triazole. Activity: Antimicrobial (Gram-positive bacteria).

Preparation Methods

Cyclocondensation of 3-Ethyl Aniline

The synthesis begins with the formation of the quinazolinone intermediate. A modified protocol from Srinivas et al. involves reacting 3-ethyl aniline with carbon disulfide and sodium hydroxide in DMSO to yield 3-(3-ethylphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (Compound 1). DMSO enhances reaction rates by stabilizing intermediates, reducing the reaction time from 37 to 25 hours and improving yields from 30% to 80% compared to acetone-based methods.

Key Reaction Conditions

  • Solvent : DMSO
  • Base : Aqueous NaOH (2 M)
  • Temperature : Room temperature to 100°C
  • Characterization : IR peaks at 3216 cm⁻¹ (NH), 1692 cm⁻¹ (C=O), and 1210 cm⁻¹ (C=S).

Methylation and Hydrazination

Compound 1 is methylated with dimethyl sulfate in alcoholic NaOH to form 3-(3-ethylphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 2). Subsequent hydrazination with hydrazine hydrate replaces the methylthio group with a hydrazino moiety, yielding 3-(3-ethylphenyl)-2-hydrazino-3H-quinazolin-4-one (Compound 3). The ¹H NMR spectrum of Compound 3 shows a singlet at δ 5.02 ppm for NH₂ and δ 9.53 ppm for NH, confirming successful substitution.

Triazole Ring Formation

Cyclization with One-Carbon Donors

The triazolo[4,3-a]quinazolin-5-one core is synthesized by cyclizing Compound 3 with formic acid or triethyl orthoformate. Microwave-assisted cyclization (MWI), as demonstrated by Maračić et al., reduces reaction times from 2–4 hours to 5–10 minutes while increasing yields by 10–20%.

Optimized Microwave Conditions

  • Reagent : Triethyl orthoformate
  • Temperature : 150°C
  • Time : 10 minutes
  • Yield : 85–90%.

Analytical Validation

Spectroscopic Characterization

IR Spectroscopy :

  • Peaks at 1680 cm⁻¹ (C=O), 1215 cm⁻¹ (C=S), and 3250 cm⁻¹ (NH).

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 1.52–1.64 ppm (t, CH₃), 2.43–2.56 ppm (q, CH₂), 7.15–7.79 ppm (m, aromatic H), 10.45 ppm (s, NH).

Mass Spectrometry :

  • Molecular ion [M+H]⁺ at m/z 514.2 (calculated 514.6).

Elemental Analysis

Element Calculated (%) Observed (%)
C 65.78 65.72
H 5.48 5.41
N 16.33 16.28
S 6.23 6.18

Comparative Analysis of Synthetic Methods

Method Time (h) Yield (%) Purity (%)
Conventional Cyclization 25 80 98
Microwave-Assisted 0.17 90 99
p-TSA Catalysis 1 95 97

Microwave irradiation emerges as the most efficient method, while p-TSA catalysis offers superior yields for thioacetamide coupling.

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized quinazoline or triazole precursors. Key steps include:
  • Thioacetylation: Reaction of a triazoloquinazoline intermediate with chloroacetyl chloride in the presence of triethylamine (reflux conditions) to introduce the thioacetamide moiety .
  • Substitution: Coupling the thioacetamide intermediate with 2-ethylphenylamine via nucleophilic substitution or amide bond formation .
  • Purification: Column chromatography (silica gel, chloroform:acetone) and recrystallization (ethanol or pet-ether) ensure high purity .
  • Critical Parameters: Temperature control (reflux at 80–100°C), solvent selection (DMF or ethanol), and stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride) are essential for yields >70% .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer: A combination of spectroscopic and analytical techniques is used:
  • 1H/13C NMR: Assigns protons and carbons in the triazole, quinazoline, and acetamide groups. For example, the NH proton in the acetamide appears at δ ~10 ppm in DMSO-d6 .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z ~500–550) .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1670 cm⁻¹) and thioamide (C=S, ~1120 cm⁻¹) stretches .
  • X-ray Diffraction: Resolves crystal packing and bond angles, particularly for the triazole-quinazoline fused core .

Q. What structural features influence its biological activity?

  • Methodological Answer: Key pharmacophores include:
  • Triazoloquinazoline Core: Enhances π-π stacking with target proteins (e.g., kinase ATP-binding sites) .
  • Thioacetamide Linker: Improves solubility and facilitates hydrogen bonding via the sulfur atom .
  • 2-Ethylphenyl Group: Hydrophobic interactions with protein pockets, as seen in analogs with IC50 values <1 µM against cancer cell lines .
    Substitutions on the phenethyl group (e.g., methoxy, chloro) modulate selectivity and potency .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated?

  • Methodological Answer:
  • Intermediate Trapping: Use concentrated H2SO4 to isolate intermediates during triazole ring formation (e.g., N-substituted thioamides) .
  • Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify rate-determining steps (e.g., thioacetylation vs. cyclization) .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for cyclization pathways .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer: Discrepancies often arise in NMR chemical shifts or IR stretches due to solvent effects or crystal packing. Strategies include:
  • Solvent Titration: Compare NMR spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding .
  • Solid-State vs. Solution Data: X-ray crystallography (solid) vs. NMR (solution) clarifies conformational flexibility .
  • Dynamic NMR: Variable-temperature experiments detect rotational barriers in the acetamide group .

Q. What strategies optimize yield and purity in large-scale synthesis?

  • Methodological Answer:
  • Catalyst Screening: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in phenethylation steps .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) for cyclization steps, minimizing side products .
  • Purification Protocols: Use preparative HPLC with a C18 column (MeCN:H2O gradient) for >95% purity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer:
  • Analog Library: Synthesize derivatives with variations in the ethylphenyl (e.g., 4-fluoro, 3-chloro) and phenethyl (e.g., hydroxyl, nitro) groups .
  • Biological Assays: Test against kinase panels (e.g., EGFR, VEGFR2) and cancer cell lines (e.g., MCF-7, A549) to correlate substituents with IC50 .
  • Computational Docking: AutoDock Vina predicts binding poses in target proteins, guiding rational design .

Q. What methodologies assess its metabolic stability and toxicity?

  • Methodological Answer:
  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
  • Cytotoxicity Screening: MTT assays on HEK293 cells determine selectivity indices (IC50 in cancer vs. normal cells) .
  • hERG Binding Assays: Patch-clamp electrophysiology evaluates cardiac toxicity risks .

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